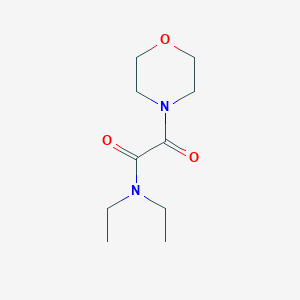![molecular formula C16H13F3N2O2 B6043791 N-[4-(acetylamino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6043791.png)
N-[4-(acetylamino)phenyl]-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-4-(trifluoromethyl)benzamide, commonly known as TFB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB belongs to the class of benzamide derivatives and has been found to exhibit promising results in various biomedical studies.
Wirkmechanismus
The mechanism of action of TFB is not fully understood, but it is believed to act through multiple pathways. TFB has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer development. TFB has also been shown to activate the Nrf2 pathway, which is involved in reducing oxidative stress and inflammation. Additionally, TFB has been found to inhibit the activity of the protein kinase C epsilon isoform, which is involved in myocardial ischemia-reperfusion injury.
Biochemical and Physiological Effects
TFB has been found to have various biochemical and physiological effects. In cancer cells, TFB has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In the brain, TFB has been found to reduce oxidative stress and inflammation, which are involved in neurodegenerative diseases. In the heart, TFB has been found to reduce myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
TFB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which provides a strong foundation for further research. However, there are also limitations to using TFB in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of TFB is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for TFB research. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a cardioprotective agent for myocardial infarction and heart failure. Additionally, further research is needed to fully understand the mechanism of action of TFB and its potential interactions with other compounds.
Synthesemethoden
TFB can be synthesized using a multi-step process involving the reaction of p-nitroaniline with acetic anhydride to form N-acetylp-nitroaniline, which is then reduced with iron powder and acetic acid to produce N-(4-aminophenyl) acetamide. This compound is then reacted with 4-trifluoromethylbenzoyl chloride in the presence of a base to yield TFB. The purity of TFB can be enhanced through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
TFB has been extensively studied for its potential therapeutic applications in various biomedical fields, such as cancer research, neurology, and cardiology. TFB has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, TFB has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-10(22)20-13-6-8-14(9-7-13)21-15(23)11-2-4-12(5-3-11)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGOQVJLBBEBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B6043715.png)
![3-(1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043719.png)

![4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6043745.png)

![3-imino-1,7-dimethyl-5-pyridin-4-yl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B6043764.png)
![1-[1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-3-methyl-1-butanone](/img/structure/B6043770.png)
![4-(3-methylbutyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6043774.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6043778.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6043785.png)

![4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6043814.png)
![3-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043819.png)
![6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose](/img/structure/B6043833.png)
